1-(1H-benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
1-(1H-Benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound featuring a fused indazol-4-one core substituted with a benzimidazole moiety and two methyl groups at positions 3 and 4. This structural framework is associated with diverse biological activities, including enzyme inhibition and receptor modulation . The compound’s tautomeric stability has been computationally validated, with the 3,6-dimethyl-substituted indazol-4-one form being the most stable tautomer .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3,6-dimethyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-9-7-13-15(14(21)8-9)10(2)19-20(13)16-17-11-5-3-4-6-12(11)18-16/h3-6,9H,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBDDNHNDRYFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=NN2C3=NC4=CC=CC=C4N3)C)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of 1,2-benzenediamine with appropriate aldehydes or ketones, followed by cyclization to form the indazole ring . The reaction conditions often include the use of acidic or basic catalysts, and the process may be carried out under reflux or microwave irradiation to improve yields . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity, while the indazole ring may enhance binding affinity and specificity . This dual interaction can result in potent biological effects, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Indazol-4-one Family
Key Observations :
- Substituent Effects: The target compound’s benzimidazole group distinguishes it from simpler methyl-substituted analogues.
Benzimidazole-Containing Derivatives
Key Observations :
- Biological Specificity : The target compound’s indazolone core differentiates it from simpler benzimidazole derivatives. For instance, arylazo-thiazole derivatives exhibit antibacterial activity due to electrophilic azo groups, whereas the target compound’s activity may stem from enzyme inhibition .
- Synthetic Flexibility : Unlike intermediates like 1-((1H-benzimidazol-2-yl)methyl)thiourea (used to build thiazoles ), the target compound is a terminal product with optimized stability.
Enzyme Inhibition
- Human Neutrophil Elastase (HNE) : Indazol-4-one derivatives with hydrophobic substituents (e.g., 3,6-dimethyl) exhibit competitive HNE inhibition. The target compound’s benzimidazole group may enhance binding via aromatic interactions with the enzyme’s active site .
- Opioid Receptors : The 3,6,6-trimethyl analogue (1-(2,4-dibromophenyl)-3,6,6-trimethyl-indazol-4-one) shows potent μ-opioid receptor agonism with reduced gastrointestinal side effects vs. morphine. The target compound’s benzimidazole group could modulate receptor selectivity but lacks bromophenyl substituents linked to opioid activity .
Anticancer Potential
- While benzimidazole-arylazo derivatives (e.g., compound 3c ) inhibit HepG2 cells (IC₅₀ ~15 μM), the target compound’s indazolone core may offer improved pharmacokinetics due to reduced metabolic degradation.
Biological Activity
1-(1H-benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a benzimidazole moiety fused with an indazole ring, which contributes to its pharmacological properties. Its molecular formula is with a molecular weight of 280.32 g/mol .
The biological activity of this compound primarily revolves around its interaction with various molecular targets. The benzimidazole component is known to bind to DNA and proteins, disrupting their normal functions. This leads to the inhibition of enzymes involved in DNA replication and repair, ultimately inducing cell death in cancer cells. Additionally, it may interfere with metabolic pathways in microorganisms, contributing to its antimicrobial properties .
Biological Evaluation
Recent studies have highlighted the compound's potential as a human neutrophil elastase (HNE) inhibitor. HNE is a serine protease implicated in inflammatory diseases and various cancers. The synthesized derivatives of this compound exhibited potent inhibitory activity against HNE with values ranging from 6 to 35 nM .
Table 1: Inhibitory Activity of Selected Derivatives
| Compound | (nM) | Stability (Half-life in Buffer) |
|---|---|---|
| Compound A | 6 | >1 hour |
| Compound B | 15 | >1 hour |
| Compound C | 35 | >1 hour |
Study on HNE Inhibition
In a study published in September 2021, researchers synthesized a series of HNE inhibitors based on the 1,5,6,7-tetrahydro-4H-indazol-4-one core. The compounds were characterized using NMR spectroscopy and analytical techniques to confirm their structures before biological testing. The results indicated that these compounds are competitive inhibitors of HNE .
Anticancer Properties
Another area of investigation has been the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells has been linked to its mechanism of action involving DNA interaction and enzyme inhibition. The structural complexity of the compound allows it to engage multiple targets within cancer cells, enhancing its efficacy as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1H-benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, and how do reaction conditions influence yield?
- Methodology :
- Multicomponent reactions : Ball-milling under solvent-free conditions with sulfamic acid enables efficient one-pot synthesis of structurally similar tetrahydroindazol-4-ones (e.g., 98% yield for 6,6-dimethyl derivatives) .
- Stepwise synthesis : Condensation of o-phenylenediamine with ketones or hydrazines, followed by cyclization, is a common approach. For example, hydrazine hydrate in methanol can form benzimidazole intermediates, which are further modified .
- Key Considerations :
- Reagent selection : Sodium cyanate and glacial acetic acid improve carboxamide formation .
- Characterization : Use , , and IR spectroscopy to confirm intermediates (e.g., δ 2.45 ppm for methyl groups in ) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Analytical Workflow :
- IR spectroscopy : Detect carbonyl (C=O) stretches at ~1650–1680 cm and benzimidazole N-H stretches at ~3400 cm .
- NMR : Look for characteristic signals:
- : Methyl protons at δ 2.18–2.55 ppm and aromatic protons at δ 7.19–8.08 ppm .
- : Carbonyl carbons at ~192 ppm and benzimidazole carbons at ~115–151 ppm .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 227 for a related compound) .
Advanced Research Questions
Q. What computational methods predict the tautomeric stability of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives?
- Methodology :
- DFT calculations : B3LYP/6-31G** optimizations show that the keto tautomer (4H-indazol-4-one) is more stable than enol forms due to resonance stabilization .
- Semiempirical models : AM1 and HF/6-31G* methods corroborate experimental tautomer distributions .
- Implications :
- Solvent effects (e.g., DMSO vs. CDCl) may shift tautomeric equilibria, affecting reactivity in biological assays .
Q. How does the compound interact with biological targets, such as dihydroorotate dehydrogenase (DHODH)?
- Experimental Design :
- Enzyme inhibition assays : Evaluate IC values using recombinant DHODH and spectrophotometric detection of orotate reduction .
- Structure-activity relationships (SAR) : Compare anti-tumor effects of derivatives with varying substituents (e.g., 3-methyl vs. 6,6-dimethyl groups) .
- Findings :
- Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity against cancer cell lines (e.g., MCF7) .
Q. What crystallographic strategies resolve structural ambiguities in this compound?
- Crystallography Workflow :
- Data collection : Use SHELX programs (SHELXL for refinement) to solve single-crystal structures. High-resolution data (<1.0 Å) reduces twinning artifacts .
- ORTEP visualization : Generate thermal ellipsoid plots to assess bond lengths and angles (e.g., C=O bond ~1.22 Å) .
- Challenges :
- Disorder in methyl or benzimidazole groups requires constrained refinement .
Contradictions and Limitations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
